

vicriviroc VICTOR-E1 phase 2 trial outcomes

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Compound Focus: Vicriviroc

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VICTOR-E1 Phase 2 Trial: 48-Week Outcomes

| Outcome Measure | Vicriviroc 30 mg + OBT | Vicriviroc 20 mg + OBT | Placebo + OBT |
|--------------------------------------------------------|---------------------------------------|---------------------------------------|---------------|
| Mean Change in HIV RNA (log ₁₀ copies/mL) | -1.77 [1] | -1.75 [1] | -0.79 [1] |
| Mean CD4+ Cell Count Increase (cells/mm ³) | +102 [1] | +136 [1] | +63 [1] |
| Statistical Significance (vs. Placebo) | P = 0.002 (for HIV RNA reduction) [1] | P = 0.003 (for HIV RNA reduction) [1] | — |
| Rate of Adverse Events (per 100 subject-years) | 111.4 [1] | 112.5 [1] | 147.4 [1] |

Experimental Protocol of the VICTOR-E1 Trial

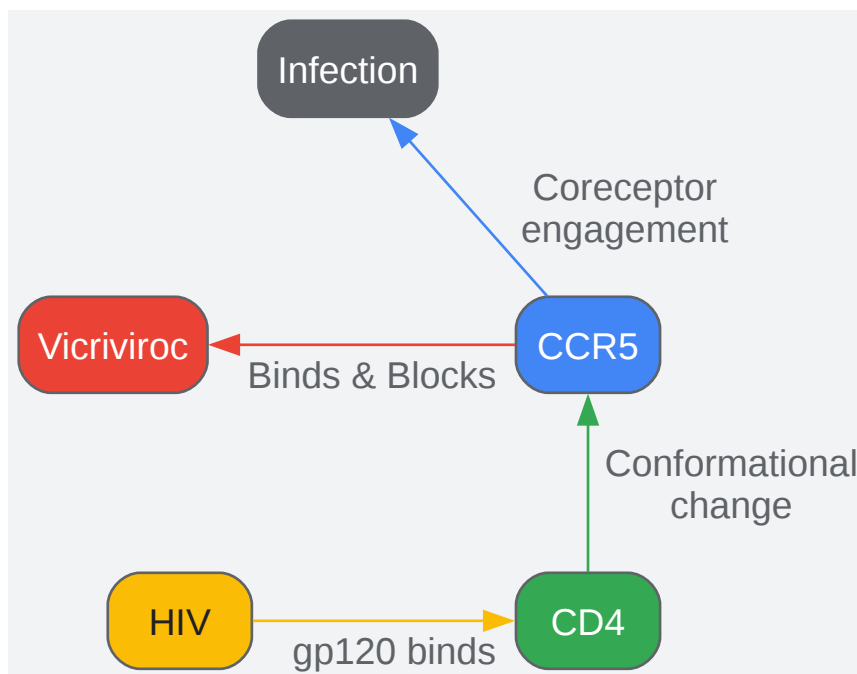
The data in the table above was generated through the following rigorous clinical trial methodology [1]:

- Study Design:** Double-blind, randomized, placebo-controlled, dose-ranging phase 2 trial.
- Population:** 114 treatment-experienced adults with CCR5-tropic HIV-1 infection who were failing a triple antiretroviral regimen.

- **Intervention:** Subjects were randomized to receive either 30 mg **vicriviroc** (n=39), 20 mg **vicriviroc** (n=40), or a placebo (n=35) once daily. All were given an **optimized background therapy (OBT)** that contained a ritonavir-boosted protease inhibitor.
- **Primary Endpoint:** Mean change from baseline in plasma HIV-1 RNA level at 48 weeks, analyzed on an intent-to-treat basis.

Mechanism of Action: How Vicriviroc Works

Vicriviroc is a CCR5 antagonist. The following diagram illustrates its mechanism of action at the cellular level.



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Vicriviroc works by specifically binding to the CCR5 coreceptor on the surface of CD4+ immune cells [2]. It acts as an **antagonist**, meaning it blocks the receptor. This physically prevents HIV from engaging the coreceptor, a step that is essential for the virus to enter and infect the cell [2]. It is important to confirm that a patient's virus uses the CCR5 coreceptor (is "R5-tropic") before treatment with this class of drugs.

Important Note on Later-Stage Trial Results

While the phase 2 VICTOR-E1 trial showed positive results, **vicriviroc** ultimately **failed in subsequent phase III trials** [3]. The phase III studies (VICTOR-E3 and VICTOR-E4) in a similar treatment-experienced population found that adding **vicriviroc** to an OBT **did not significantly increase** the proportion of patients achieving undetectable viral loads (<50 copies/mL) compared to OBT alone at 48 weeks [3]. This contrast highlights that positive phase 2 results do not guarantee success in larger, confirmatory phase 3 trials. Development of **vicriviroc** was subsequently halted.

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References

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